molecular formula C11H17NO B2865900 4-(Benzyloxy)butan-1-amine CAS No. 342638-01-1

4-(Benzyloxy)butan-1-amine

Cat. No.: B2865900
CAS No.: 342638-01-1
M. Wt: 179.263
InChI Key: TZHOKOVQYMRTEI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHOKOVQYMRTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342638-01-1
Record name 4-(benzyloxy)butan-1-amine
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Significance of Amines in Modern Organic Synthesis

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. unacademy.com Their importance in modern organic chemistry is paramount, as they are integral to a vast array of biological, industrial, and synthetic processes. numberanalytics.com

Primary amines, which have a nitrogen atom bonded to a single alkyl or aryl group and two hydrogens, are especially significant. unacademy.com They serve as crucial intermediates and versatile building blocks for a multitude of more complex substances, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.comresearchgate.net A key characteristic of amines is the lone pair of electrons on the nitrogen atom, which makes them excellent nucleophiles. numberanalytics.com This nucleophilicity allows them to readily participate in a wide range of chemical reactions, such as nucleophilic additions to carbonyl compounds to form imines, and acylation reactions to produce amides. fiveable.mebritannica.com The high reactivity and potential for transformation make primary amines invaluable precursors for synthesizing secondary and tertiary amines, as well as other nitrogen-containing functional groups. researchgate.netfiveable.me The immense industrial demand, with millions of tonnes of aliphatic primary amines required annually, underscores their critical role in chemical manufacturing. researchgate.net

Strategic Role of Protected Amine Building Blocks

In the course of a multi-step synthesis of a complex molecule, chemists often face the challenge of managing multiple reactive functional groups. utdallas.educhemistry.coach A common and powerful strategy to achieve selectivity is the use of "protecting groups." numberanalytics.com These are chemical moieties that are temporarily attached to a reactive site, such as an amine, to render it inert to specific reaction conditions. utdallas.edufiveable.me This protection allows chemical transformations to be performed on other parts of the molecule without unintended side reactions involving the amine. chemistry.coach Once the desired modification is complete, the protecting group is removed in a deprotection step to regenerate the original functional group. utdallas.edu

The benzyl (B1604629) group (Bn) is a widely used and robust protecting group for amines in organic synthesis. fiveable.mewikipedia.org It is typically installed by reacting the amine with a benzyl halide in the presence of a base. fishersci.co.uk A significant advantage of the benzyl group is that it can be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenation. fishersci.co.ukacs.org The strategic use of protecting groups is fundamental to modern synthesis, enabling the construction of complex architectures with high precision and efficiency. utdallas.edunumberanalytics.com This approach is crucial for preventing unwanted reactions, for instance, where an unprotected amine might interfere with a subsequent reaction step due to its nucleophilic nature. utdallas.edu

Overview of 4 Benzyloxy Butan 1 Amine As a Versatile Synthetic Unit

Direct Synthetic Routes to this compound

Direct synthesis of this compound can be accomplished through several effective strategies, including the formation of the amine group via reduction of azides or through the Mitsunobu reaction, as well as by alkylation and reductive amination approaches.

Amine Formation Strategies

Reduction of Azides: A common and reliable method for preparing primary amines is the reduction of organic azides. This transformation can be achieved using various reducing agents. For instance, a two-step process can be employed where a suitable precursor is first converted to an azide (B81097), which is then reduced to the amine. rsc.org A general procedure involves the reaction of a mesylated alcohol with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) to form the azide intermediate. rsc.org Subsequent reduction of the azide, for example, using triphenylphosphine (B44618) (PPh3) and water, yields the desired primary amine. rsc.org This method is often characterized by high yields and chemoselectivity. rsc.orgresearchgate.netorganic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful method for the conversion of alcohols directly into a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orggoogle.com This reaction typically involves an alcohol, a nucleophile (such as phthalimide (B116566) or an azide), triphenylphosphine (PPh3), and an azodicarboxylate like diethylazodicarboxylate (DEAD). organic-chemistry.org When an azide is used as the nucleophile, the resulting product can be subsequently reduced to the primary amine. organic-chemistry.org This approach is particularly useful for synthesizing chiral amines from chiral alcohols. Cis-4-benzyloxy-2-buten-1-ol, for example, can be converted to cis-4-benzyloxybuten-2-ylamine via the Mitsunobu reaction. lookchem.com

Table 1: Comparison of Amine Formation Strategies
StrategyKey ReagentsKey FeaturesTypical Application
Reduction of AzidesSodium azide, Reducing agent (e.g., PPh3, H2/Pd)High yield, chemoselective. rsc.orgresearchgate.netorganic-chemistry.orgGeneral synthesis of primary amines.
Mitsunobu ReactionAlcohol, Nucleophile (e.g., HN3, phthalimide), PPh3, DEADInversion of stereochemistry, mild conditions. organic-chemistry.orggoogle.comSynthesis of chiral amines from alcohols. lookchem.com

Alkylation and Reductive Amination Approaches

Alkylation: Direct alkylation of an amine source with a suitable benzyloxy-substituted butyl halide is a straightforward approach. For example, reacting 4-(benzyloxy)butyl halide with ammonia (B1221849) or a primary amine can introduce the amino group. smolecule.com Another variation involves the alkylation of a protected amine, such as in the synthesis of N-[4-(benzyloxy)butyl]aniline from the reaction of a benzyloxybutyl precursor with aniline.

Reductive Amination: Reductive amination is a versatile and widely used method for amine synthesis, which involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine in the presence of a reducing agent. organicchemistrytutor.com This can be a one-pot procedure. organicchemistrytutor.com For the synthesis of this compound, 4-(benzyloxy)butanal (B1267950) would be the key carbonyl intermediate. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organicchemistrytutor.com This method offers flexibility in producing primary, secondary, or tertiary amines depending on the starting materials. organicchemistrytutor.com

Synthesis of Key Precursors to this compound

The successful synthesis of this compound relies on the availability of key precursors, including benzyloxy-substituted butanol derivatives, butanal and related carbonyl intermediates, and protected hydroxybutane amines.

Preparation of Benzyloxy-Substituted Butanol Derivatives

A crucial precursor is 4-(benzyloxy)-1-butanol. This compound can be prepared from butane-1,4-diol. chemicalbook.comscientificlabs.com The synthesis involves the protection of one of the hydroxyl groups of butane-1,4-diol with a benzyl group. 4-(Benzyloxy)-1-butanol itself is a versatile starting material and can be used to prepare other key intermediates. chemicalbook.comscientificlabs.com For instance, it can be oxidized to form 4-(benzyloxy)butanal. scientificlabs.com

Synthesis of Butanal and Related Carbonyl Intermediates

The carbonyl compound, 4-(benzyloxy)butanal, is a key intermediate for the reductive amination route. It can be synthesized from 4-(benzyloxy)-1-butanol through oxidation. scientificlabs.com A common method for this conversion is Swern oxidation. Another approach involves the ozonolysis of a suitable alkene precursor. For example, ozonolysis of a benzyloxy-substituted butene in methanol (B129727) and dichloromethane (B109758) can yield the corresponding hydroperoxyacetal, which is then reduced to 4-(benzyloxy)butanal.

Formation of Protected Hydroxybutane Amines

In some synthetic strategies, it is advantageous to use protected forms of hydroxybutane amines. Silylation is a common method for protecting hydroxyl groups. organic-chemistry.org For instance, 4-{[(tert-butyl)(dimethyl)silyl]oxy}butan-1-amine has been used as a key intermediate in multi-step syntheses. researchgate.net The silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS), can be introduced to protect the hydroxyl group of a hydroxyamine. researchgate.net This protection strategy prevents unwanted side reactions during subsequent synthetic steps and can be selectively removed later in the synthesis. researchgate.net

Table 2: Key Precursors and Their Synthesis
PrecursorStarting MaterialSynthetic MethodReference
4-(Benzyloxy)-1-butanolButane-1,4-diolMonobenzylation chemicalbook.comscientificlabs.com
4-(Benzyloxy)butanal4-(Benzyloxy)-1-butanolSwern Oxidation
4-(Benzyloxy)butanalBenzyloxy-substituted buteneOzonolysis/Reduction
4-{[(tert-butyl)(dimethyl)silyl]oxy}butan-1-amine4-AminobutanolSilylation researchgate.net

Stereoselective and Asymmetric Synthesis Involving this compound Precursors

The creation of specific stereoisomers of this compound is paramount for its application in stereospecific synthesis. This is achieved through enantioselective and diastereoselective methods that guide the formation of the desired chiral center.

Enantioselective Approaches (e.g., using chiral auxiliaries or catalysts)

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often accomplished by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, or by using chiral catalysts that create a chiral environment for the reaction.

One of the most effective methods involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries. beilstein-journals.orgiupac.org These auxiliaries are derived from the highly accessible tert-butanesulfinamide. beilstein-journals.org The synthesis begins with the condensation of a suitable carbonyl precursor, such as 4-(benzyloxy)butanal, with tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the nucleophilic addition to the imine carbon with a high degree of stereocontrol. beilstein-journals.orgiupac.org Subsequent mild acidic cleavage of the sulfinyl group yields the desired chiral primary amine. beilstein-journals.org

Another powerful strategy is the use of chiral catalysts in metal-catalyzed reactions. For instance, nickel-catalyzed enantioconvergent cross-couplings have emerged as a robust tool in asymmetric synthesis. caltech.edu In a relevant analogue synthesis, a chiral nickel/pybox catalyst can facilitate the coupling of organozinc reagents with racemic α-halo glycine (B1666218) derivatives, which contain a benzyloxycarbonyl protecting group, to produce unnatural α-amino acids with high enantioselectivity. caltech.edu Similarly, chiral salen-metal complexes, particularly with Cu(II), have been shown to be effective catalysts for the asymmetric alkylation of amino acid enolates under phase-transfer conditions, achieving high enantiomeric excess. researchgate.net Precursors like 1-(benzyloxy)-4-iodobutane (B1624879) can participate in such stereocontrolled transformations where catalysts leverage the electrophilicity of the iodine atom. smolecule.com

Table 1: Enantioselective Synthesis Methods for Amine Precursors

Method Catalyst/Auxiliary Substrate Type Key Feature Typical Enantiomeric Excess (ee) Reference
Sulfinyl Imine Addition N-tert-butanesulfinamide Aldehydes/Ketones Auxiliary controls nucleophilic addition >90% beilstein-journals.orgiupac.org
Nickel-Catalyzed Cross-Coupling Chiral Nickel/Pybox Racemic Alkyl Halides Enantioconvergent coupling 89-99% caltech.edu
Phase-Transfer Catalysis Chiral Cu(II)-Salen Complex Glycine Schiff Bases Asymmetric C-alkylation 75-98% researchgate.net

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis focuses on forming a specific diastereomer from a molecule that already contains a chiral center. In the context of this compound precursors, this control is often exerted by a pre-existing stereocenter, which can be the chiral auxiliary itself.

The N-tert-butanesulfinyl group is a prime example of an auxiliary that provides excellent diastereoselective control. When organometallic reagents are added to α-alkoxy N-tert-butanesulfinyl aldimines, high diastereoselectivity is observed. iupac.org The stereochemical outcome can be influenced by the choice of the organometallic reagent and solvent. For example, the addition of Grignard reagents to α-benzyloxy sulfinyl aldimines proceeds with high yields and diastereomeric ratios, often exceeding 90:10. iupac.org This high level of control is attributed to the formation of a chelated transition state involving the metal, the sulfinyl oxygen, and the α-alkoxy group (such as a benzyloxy group), which directs the nucleophile to a specific face of the imine. iupac.org

The Strecker reaction, a classic method for synthesizing α-amino acids, can also be performed diastereoselectively. nih.gov This involves the addition of cyanide to an imine formed from a ketone and a chiral amine, such as (S)-α-methylbenzylamine. The chiral amine auxiliary directs the addition of the cyanide, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. nih.gov

Table 2: Examples of Diastereoselective Reactions in Amine Synthesis

Reaction Type Chiral Director Substrate Diastereomeric Ratio (dr) Key Finding Reference
Grignard Addition N-tert-butanesulfinyl group α-Benzyloxy Sulfinyl Aldimine 90:10 to 99:1 Metal chelation controls the sense of induction iupac.org
Malonate Coupling N-tert-butanesulfinyl group Chiral Imines Single diastereoisomer Effective for forming β-amino esters beilstein-journals.org
Strecker Reaction (S)-α-methylbenzylamine Cyclic Ketones 55:45 (thermodynamic) Formation of quaternary α-amino acids nih.gov

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry offers advanced tools that can improve the efficiency, selectivity, and environmental footprint of chemical processes. Biocatalysis and microwave-assisted synthesis represent two such powerful techniques applicable to the production of this compound.

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These methods are prized for their high enantioselectivity and ability to operate under mild reaction conditions. mdpi.comresearchgate.net For chiral amine synthesis, several classes of enzymes are particularly relevant. mdpi.com

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a ketone substrate. A dynamic kinetic resolution (DKR) process can be established where a prochiral ketone, such as 4-(benzyloxy)-2-butanone, is converted into an enantiomerically pure amine. Commercially available transaminases like ATA-036 have been used to achieve high assay yields (>85%) and excellent enantiomeric excess (>99% ee) in related systems. mdpi.com

Imine Reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. mdpi.com This approach can be used in a one-pot reductive amination of a ketone. The application of IREDs in manufacturing has demonstrated their potential, affording products with high conversion and enantioselectivity. mdpi.com

Reductases from various microbial sources (e.g., Nocardia, Acinetobacter) are highly effective for the enantioselective reduction of ketones to chiral alcohols. mdpi.comresearchgate.net While this produces an alcohol, the resulting chiral alcohol is a key precursor that can be converted to the corresponding amine via methods like the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an azide and subsequent reduction. For example, the enantioselective reduction of a diketo ester containing a benzyloxy group has been achieved using Acinetobacter calcoaceticus, yielding the corresponding diol with high stereoselectivity. mdpi.com

Table 3: Biocatalytic Methods for Chiral Amine and Precursor Synthesis

Enzyme Class Reaction Type Substrate Example Product Key Advantage Reference
Transaminase (TA) Asymmetric amination Prochiral Ketone Chiral Amine High ee (>99%), mild conditions mdpi.com
Imine Reductase (IRED) Asymmetric reductive amination Ketone + Amine Chiral Amine High conversion (>70%), high ee (>99%) mdpi.com
Ketoreductase (KRED) Asymmetric reduction Prochiral Ketone Chiral Alcohol High yield and ee (>99%) mdpi.comresearchgate.net

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can improve product yields by minimizing side reactions. rsc.orgsemanticscholar.org

The synthesis of this compound involves several steps, such as nucleophilic substitution to introduce the benzyloxy group or the final amination step, which could be accelerated using microwave heating. For example, the SN2 reaction between 4-cyanophenol and benzyl bromides to form 4-(benzyloxy)benzonitriles, a related precursor structure, is typically done under reflux. nih.gov Such reactions are often amenable to microwave conditions.

Furthermore, the aminolysis of epoxides to form β-amino alcohols has been shown to be efficient in both microwave batch reactors and continuous flow systems. acs.org Microwave heating can allow for reaction temperatures that exceed those accessible under standard reflux conditions, potentially improving yields and reaction rates. acs.org While direct literature for the microwave-assisted synthesis of this compound is sparse, the principles established in the synthesis of related structures, such as oxadiazoles (B1248032) and quinolines, demonstrate the broad applicability and efficiency of this technology. rsc.orgsemanticscholar.orgnih.gov Reactions are typically performed in sealed vessels using a dedicated microwave synthesis unit, which allows for precise control over temperature and pressure. rsc.org

Amination Reactions and Derivative Formation

The primary amine group (-NH₂) in this compound is a nucleophilic and basic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. These transformations are fundamental for constructing more complex molecules.

Alkylation and Acylation Reactions at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom allows for straightforward alkylation and acylation reactions.

Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This can be achieved through reaction with alkyl halides or via reductive amination. For instance, direct alkylation can be performed by reacting the amine with an alkyl halide, such as an alkyl bromide. researchgate.netnih.gov In reductive amination, the amine reacts with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. rsc.orggoogle.com

Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically accomplished by treating the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base or a molecular sieve to neutralize the acid byproduct. rsc.orggoogle.com These amide-forming reactions are among the most common transformations in medicinal chemistry. princeton.edu

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagents Product Type
Alkylation Alkyl Halide (e.g., R-Br) Secondary Amine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine
Acylation Acyl Chloride (R-COCl), Base Amide

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

Formation of Higher-Order Amine Derivatives (e.g., amides, sulfonamides)

Beyond simple alkylation and acylation, the primary amine of this compound serves as a handle for creating more complex derivatives, such as amides and sulfonamides, which are significant functional groups in pharmaceuticals.

Amides: As mentioned, amides are readily formed via acylation. The synthesis of [4-(benzyloxy)benzoyl]-aminoalkanols is an example where a benzyloxy-containing acyl group is attached to an amino alcohol, a structure related to this compound. researchgate.net The conditions for these reactions can be tailored, often using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between a carboxylic acid and the amine. google.com

Sulfonamides: Sulfonamides are another crucial class of derivatives, known for their biological activity and use as amide bioisosteres. princeton.edu They are typically synthesized by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comgoogle.com This reaction results in the formation of a stable nitrogen-sulfur bond. The synthesis of sulfonamide derivatives is a key strategy in the development of various therapeutic agents. nih.govacs.org

Benzyloxy Group Transformations

The benzyloxy group (BnO-) is widely used in organic synthesis as a protecting group for alcohols. Its primary function is to mask the reactive hydroxyl group while other chemical modifications are performed on the molecule. smolecule.com The utility of the benzyl group stems from its stability under a wide range of conditions and its susceptibility to removal under specific, mild conditions. researchgate.net

Debenzylation Strategies and their Mechanistic Aspects

The removal of the benzyl group, or debenzylation, is a critical step to unveil the free hydroxyl group, yielding 4-aminobutan-1-ol from this compound. The two most common methods for this transformation are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic hydrogenolysis is the most frequently used method for debenzylation due to its high efficiency, clean reaction profile, and the ease of catalyst recovery. researchgate.net The reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). google.comderpharmachemica.comorganic-chemistry.org

Mechanism: The process begins with the adsorption of both the hydrogen gas and the benzyl ether substrate onto the surface of the palladium catalyst. acsgcipr.org On the metal surface, the H-H bond of hydrogen is cleaved, and the benzyl C-O bond is activated. This leads to the cleavage of the ether linkage and the formation of the deprotected alcohol (4-aminobutan-1-ol) and toluene (B28343) as a byproduct. acsgcipr.orgrsc.orgdigitellinc.com The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere, which can range from atmospheric pressure to several kilograms per square centimeter. google.comderpharmachemica.com Transfer hydrogenation, using a hydrogen source like ammonium (B1175870) formate (B1220265) or cyclohexene, can also be employed. google.com

Table 2: Typical Conditions for Catalytic Hydrogenolysis

Parameter Description
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas, Ammonium Formate, Cyclohexene
Solvent Methanol, Ethanol, Tetrahydrofuran (THF)
Temperature Room Temperature

| Pressure | Atmospheric to ~5-6 kg/cm ² |

Strong Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for cleaving ethers, including benzyl ethers. researchgate.netchemrxiv.org This method is often used when the molecule contains other functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes. google.com BBr₃ is known for its ability to selectively cleave aryl methyl ethers, and it also effectively cleaves benzyl ethers. lookchem.comacs.org

Mechanism: The cleavage mechanism is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron atom of BBr₃. nih.govcommonorganicchemistry.com This coordination weakens the carbon-oxygen bond. A subsequent nucleophilic attack by a bromide ion (Br⁻), either from another BBr₃ molecule or from the dissociation of the initial adduct, on the benzylic carbon results in the cleavage of the C-O bond. nih.gov This step forms an alkyl bromide (benzyl bromide) and a dibromoalkoxyborane intermediate. Upon aqueous workup, the borane (B79455) intermediate is hydrolyzed to yield the final alcohol product, 4-aminobutan-1-ol. researchgate.netnih.gov The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature) to control its reactivity. chemrxiv.orglookchem.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-Aminobutan-1-ol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
Boron tribromide (BBr₃)
Palladium on Carbon (Pd/C)
Toluene
Triethylamine
Catalytic Hydrogenolysis (e.g., Pd/C)

Reactions Involving the Ether Linkage

The benzyl ether group in this compound is a key functional handle, primarily utilized as a protecting group for the butanol moiety. Its cleavage, or debenzylation, is a common and crucial reaction step to unmask the primary alcohol.

Hydrogenolysis: The most prevalent method for cleaving the benzyl ether is catalytic hydrogenolysis. researchgate.netyoutube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). researchgate.netyoutube.com The process is efficient, generally high-yielding, and proceeds under mild conditions. youtube.com The products of this reaction are 4-aminobutan-1-ol and toluene, the latter of which is easily removed. youtube.com A key advantage of this method is its atom economy and the recyclability of the palladium catalyst. researchgate.net In cases where other functional groups in the molecule are sensitive to reduction by hydrogen, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to control the amount of available hydrogen. organic-chemistry.org

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative cleavage is a viable deprotection strategy, particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, often requiring photoirradiation for simple benzyl ethers. organic-chemistry.org Another oxidative method involves using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can cleave benzylic ethers to yield the corresponding alcohol and aromatic aldehyde. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, but this method's application is restricted to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Functional Group Interconversions of the Butane (B89635) Backbone

The butane portion of this compound can be chemically modified, typically after transformation of the primary amine or ether functionalities.

The chemical reactivity of the butane backbone is often explored in derivatives of this compound where the amine or hydroxyl group has been modified. For instance, the related compound 4-(benzyloxy)-2-butanone can undergo reduction to form 4-benzyloxy-2-butanol or oxidation to yield corresponding carboxylic acids. Similarly, N-benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine, an analogous compound, can be oxidized with reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

The hydroxyl group in 4-(benzyloxy)butan-1-ol, a closely related precursor, can be oxidized to the corresponding aldehyde, 4-(benzyloxy)butanal, via Swern oxidation. sigmaaldrich.com This aldehyde can then undergo further reactions, such as olefination. sigmaaldrich.com

The hydroxyl group of a derivative like 4-(benzyloxy)butan-1-ol can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. smolecule.com The formation of sulfonate esters typically occurs by reacting the alcohol with a sulfonyl chloride in the presence of a base. ucl.ac.uk These sulfonate esters are highly reactive towards nucleophiles. smolecule.com

For instance, (R)-2-(((Benzyloxy)carbonyl)amino)butane-1,4-diyl dimethanesulfonate, a butane derivative with two sulfonate ester groups, readily undergoes nucleophilic substitution where nucleophiles attack the sulfur atom, displacing the sulfonate ions. smolecule.com Such reactions are fundamental in constructing more complex molecules by introducing new functional groups onto the butane backbone. smolecule.com The synthesis of sulfonate esters can also be achieved through visible-light-induced multicomponent reactions of arylazo sulfones and alcohols. rsc.org

Oxidation and Reduction Pathways of Related Butane Derivatives

Cyclization and Ring-Forming Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and a masked hydroxyl group, makes it a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions.

Intramolecular reactions are a powerful strategy for constructing cyclic molecules, and the rate of ring formation is influenced by the chain length connecting the reacting functional groups. masterorganicchemistry.com For derivatives of this compound, intramolecular cyclization can lead to the formation of various heterocycles.

For example, after appropriate functionalization, the nitrogen atom can act as a nucleophile to attack an electrophilic center within the same molecule, leading to ring closure. A related compound, 4-(benzyloxy)-2-butanone, serves as an intermediate in the synthesis of heterocyclic compounds like 3-amino-2-oxo-1,2-oxaphospholanes through a sequence of aminophosphonylation and base-catalyzed cyclization.

In another instance, N⁶-(ω-hydroxyalkyl)purines, which can be synthesized from aminoalcohols like 4-amino-butan-1-ol (the debenzylated form of the title compound), can undergo intramolecular Mitsunobu reactions to form bridged purine (B94841) structures. doi.org The Williamson ether synthesis, typically an intermolecular reaction, can also occur intramolecularly if an alcohol and an alkyl halide are present on the same molecule, which is a common strategy for forming 5- and 6-membered cyclic ethers. masterorganicchemistry.com While direct intramolecular cyclization of this compound itself is not extensively documented without prior modification, its derivatives are key substrates in such ring-forming reactions. For example, a derivative, (S)-4-(benzyloxy)-4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol, undergoes ring-expansion to form a key intermediate in the synthesis of the natural product febrifugine. jove.com

Applications of 4 Benzyloxy Butan 1 Amine in Complex Chemical Synthesis

Building Block for Natural Product Synthesis

The structural framework of 4-(Benzyloxy)butan-1-amine, or its functional equivalents, is valuable in the multistep synthesis of intricate natural products. The butan-1-amine backbone provides a flexible four-carbon chain, while the protected hydroxyl group allows for the introduction of functionality at a later stage, preventing unwanted side reactions.

Total Synthesis of Complex Natural Products (e.g., N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide)

While not directly using this compound, the first total synthesis of the marine natural product N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (3) highlights the strategic importance of a protected 4-aminobutanol derivative. smolecule.com In this synthesis, a key intermediate was an α-oxo amide, which was formed through the oxidative amidation of 1-[4-(benzyloxy)phenyl]-2,2-dibromoethanone with a silyl-protected version of 4-aminobutanol, specifically 4-{[(tert-butyl)(dimethyl)silyl]oxy}butan-1-amine. smolecule.com The benzyloxy group in this compound serves an analogous role to the TBDMS silyl (B83357) ether: protecting the hydroxyl group while the amine participates in key bond-forming reactions.

The synthesis demonstrates how a protected four-carbon amino alcohol chain is crucial for constructing the final natural product. The α-oxo amide intermediate is then elaborated over several steps, including deprotection of the alcohol and conversion of the terminal amine to a guanidine (B92328) group, to yield the target molecule. smolecule.com

Table 1: Key Step in the Synthesis of an N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide Precursor

Reactant 1 Reactant 2 Key Transformation Product (Key Intermediate)
1-[4-(Benzyloxy)phenyl]-2,2-dibromoethanone 4-{[(tert-butyl)(dimethyl)silyl]oxy}butan-1-amine Oxidative Amidation α-oxo amide intermediate

Data derived from research on the total synthesis of N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide. smolecule.com

Intermediate in Heterocyclic Chemistry

The primary amine of this compound is a key functional group for constructing nitrogen-containing ring systems, which are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., 1,4-benzothiazepines)

The butan-1-amine scaffold is instrumental in the synthesis of complex heterocyclic systems such as 1,4-benzothiazepines. In a reported synthesis of novel 1,4-benzothiazepine derivatives with potential therapeutic activities, a functionalized butan-1-amine was a key building block. researchgate.net Specifically, the synthesis involved the preparation of 4-(7-methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine (8) as a crucial intermediate. researchgate.net This intermediate was synthesized from 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4-f]thiazepine and 2-(4-bromobutyl)isoindoline-1,3-dione over two steps. researchgate.net

The resulting amine (8) was then alkylated with other molecules to build the final, more complex 1,4-benzothiazepine derivatives. researchgate.net This strategy demonstrates how a butan-1-amine moiety can be used to link different parts of a molecule and form the core of a heterocyclic drug candidate.

Table 2: Synthesis of a 1,4-Benzothiazepine Intermediate

Starting Material Key Reagent Intermediate Final Transformation Product
7-Methoxy-2,3,4,5-tetrahydrobenzo[1,4-f]thiazepine 2-(4-Bromobutyl)isoindoline-1,3-dione Phthalimide-protected amine Hydrazine (B178648) hydrate 4-(7-Methoxy-2,3-dihydrobenzo[1,4-f]thiazepin-4(5H)-yl)butan-1-amine (8)

Data derived from research into the synthesis of 1,4-benzothiazepine derivatives. researchgate.net

Utilization as a Chiral Auxiliary and Building Block

In the field of stereochemistry, a chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.

Enantioselective Construction of Chiral Molecules

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, it cannot function as a chiral auxiliary to induce stereoselectivity. However, it serves as a valuable achiral building block in the synthesis of larger, more complex chiral molecules. Its benzyloxy-protected alcohol and amine functionalities allow it to be incorporated into a wide range of structures.

For instance, the enantioselective synthesis of chiral molecules often relies on chiral building blocks that already contain a defined stereocenter. A structurally related compound, (2S)-4-amino-1-(benzyloxy)butan-2-ol hydrochloride, is a chiral amino alcohol that can be used as a starting material for the synthesis of other chiral molecules. researchgate.net The presence of the benzyloxy group in such building blocks is critical for protecting reactive sites during synthesis. While this compound itself does not direct chirality, its structural components are frequently found in chiral building blocks used in the enantioselective synthesis of pharmaceuticals and other biologically active compounds. researchgate.net

Precursor for Advanced Chemical Entities

The term "advanced chemical entities" refers to novel compounds, often with potential applications in medicine or material science, that are developed through sophisticated synthetic routes. This compound and its derivatives serve as key starting materials for such molecules.

Research has been conducted on a series of [4-(benzyloxy)benzyl]aminoalkanol derivatives, which were synthesized and evaluated for anticonvulsant activity. In this work, various aminoalkanols were N-alkylated with 4-(benzyloxy)benzyl chloride to produce the target compounds. This approach directly uses the core structure of a benzyloxy-protected aromatic amine to build a library of potential therapeutic agents. The most active compounds from this study were found to provide significant protection in maximal electroshock (MES) anticonvulsant tests in mice.

Table 3: Examples of Synthesized [4-(Benzyloxy)benzyl]aminoalkanol Derivatives

Aminoalkanol Used Resulting Derivative Anticonvulsant Activity Noted
(R,S)-2-Amino-1-butanol (R,S)-2-[4-(Benzyloxy)benzyl]amino-1-butanol 100% anti-MES protection at 30 mg/kg
S-(+)-2-Amino-1-butanol S-(+)-2-[4-(Benzyloxy)benzyl]amino-1-butanol 100% anti-MES protection at 30 mg/kg
3-Amino-3-methyl-1-butanol 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol 100% anti-MES protection at 30 mg/kg
4-Amino-1-butanol 4-[4-(Benzyloxy)benzyl]amino-1-butanol Active in both MES and ScMet tests

Data derived from a study on the anticonvulsant activity of aminoalkanol derivatives.

This research underscores the role of the 4-(benzyloxy)aniline (B124853) scaffold as a precursor for advanced chemical entities with potential central nervous system activity.

Contribution to Pharmaceutical Intermediates

The structural motif of this compound is found within various molecules of pharmaceutical interest, particularly in the development of novel therapeutic agents. Its utility is demonstrated in the synthesis of anticonvulsant compounds, where the benzyloxybenzyl moiety, a derivative of this compound, forms the core of the pharmacophore.

In a notable study, researchers synthesized a series of [4-(benzyloxy)benzyl]aminoalkanol derivatives to evaluate their anticonvulsant properties. researchgate.net One such derivative, 4-[4-(Benzyloxy)benzyl]amino-1-butanol, was prepared through the N-alkylation of an appropriate aminoalkanol with 4-(benzyloxy)benzyl chloride. researchgate.net This reaction highlights the role of the benzyloxy-containing fragment in constructing the final bioactive molecule. The synthesis of these compounds has shown promise in preclinical studies, indicating the potential of this chemical scaffold in the development of new treatments for neurological disorders. researchgate.net

The following table details the synthesis of a representative pharmaceutical intermediate derived from a 4-(benzyloxy)benzyl precursor:

ProductStarting MaterialsReagentsReaction ConditionsYieldResearch FocusReference
4-[4-(Benzyloxy)benzyl]amino-1-butanol4-Aminobutanol, 4-(Benzyloxy)benzyl chlorideToluene (B28343)Reflux65-70%Anticonvulsant Activity researchgate.net

This table is generated based on the synthesis of related compounds as direct synthesis data for the listed product was not fully detailed in the source.

Role in the Synthesis of Diverse Organic Molecules

Beyond its application in medicinal chemistry, this compound and its derivatives are instrumental in the construction of diverse and complex organic molecules, including heterocyclic systems. The benzyloxyphenyl group, a key feature of our subject compound, is often incorporated into larger molecular frameworks through multi-step synthetic sequences.

An example of this is seen in the synthesis of complex heterocyclic structures, such as substituted oxadiazoles (B1248032). In one synthetic route, a compound containing a 4-(benzyloxy)phenyl moiety was used as a key intermediate in the formation of a 1,3,4-oxadiazole (B1194373) ring. acs.org The synthesis involved the reaction of a hydrazine derivative with p-toluenesulfonyl chloride and triethylamine (B128534), followed by cyclization to form the desired heterocyclic product. acs.org This demonstrates the utility of the benzyloxy-containing building block in creating elaborate molecular architectures that can serve as scaffolds for various applications in materials science and drug discovery.

The table below outlines the synthesis of a complex organic molecule incorporating the 4-(benzyloxy)phenyl group:

ProductStarting MaterialReagentsReaction ConditionsYieldApplicationReference
tert-Butyl [(2S)-4-{5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2-yl}butan-2-yl]carbamatetert-Butyl {(2S)-4-[N'-(4-(benzyloxy)benzoyl)hydrazinyl]-4-oxobutan-2-yl}carbamatep-Toluenesulfonyl chloride, TriethylamineDichloromethane (B109758), Room Temperature, 16h91%Synthesis of complex heterocyclic molecules acs.org

Mechanistic and Theoretical Insights into 4 Benzyloxy Butan 1 Amine Chemistry

Elucidation of Reaction Mechanisms

The reactivity of 4-(Benzyloxy)butan-1-amine is primarily dictated by its two main functional groups: the primary amine and the benzyl (B1604629) ether. Mechanistic studies focus on understanding the stepwise pathway of reactions involving these groups, including the characterization of transient species that are not observable by standard analytical techniques.

Investigation of Intermediates and Transition States

The elucidation of a reaction mechanism involves identifying all intermediates and transition states along a reaction coordinate. For this compound, typical reactions include nucleophilic substitution at the amine, and cleavage or rearrangement of the benzyl ether.

In nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction proceeds through a transition state where the nitrogen atom forms a new bond with an electrophile. For instance, in an S\textsubscript{N}2 reaction with an alkyl halide, the transition state is a highly organized, five-coordinate species. Computational studies on analogous amine reactions have shown that the geometry and energy of this transition state are critical in determining the reaction rate.

Intramolecular reactions can also occur, particularly if a suitable electrophilic site is present within the molecule. For example, a derivative of this compound could be designed to undergo an intramolecular cyclization. The formation of cyclic products, such as 5- and 6-membered rings, is often kinetically and thermodynamically favored. masterorganicchemistry.com The mechanism for such a reaction would proceed through a cyclic transition state, the stability of which dictates the stereochemical outcome of the product. Theoretical studies on similar amine-catalyzed aldol (B89426) reactions have detailed the nature of such cyclic transition states, often involving hydrogen bonding to stabilize developing charges. acs.orgacs.orgresearchgate.net

For reactions involving the benzyloxy group, such as ether cleavage, the mechanism can involve protonation of the ether oxygen followed by nucleophilic attack. The intermediate in this case would be an oxonium ion. The stability of potential carbocation intermediates, should the reaction proceed via an S\textsubscript{N}1 pathway, can also be assessed.

Table 1: Hypothetical Intermediates and Transition States in Reactions of this compound Derivatives

Reaction TypeReactant DerivativeIntermediate/Transition StateDescription
Nucleophilic Substitution (S\textsubscript{N}2) This compound + CH₃I[C₆H₅CH₂O(CH₂)₄H₂N---CH₃---I]‡Pentacoordinate transition state with partial bonds to the incoming nitrogen and outgoing iodide.
Intramolecular Cyclization N-(2-bromoethyl)-4-(benzyloxy)butan-1-amineCyclic transition stateA constrained cyclic arrangement leading to the formation of a piperidine (B6355638) derivative.
Ether Cleavage (Acid-catalyzed) This compound + HBrC₆H₅CH₂O⁺H(CH₂)₄NH₂An oxonium ion intermediate formed by protonation of the ether oxygen.

Kinetic Isotope Effect Studies in Related Amine Reactions

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly the rate-determining step and the nature of transition states. princeton.eduresearchgate.net It is defined as the ratio of the rate constant of a reaction with a light isotope (k\textsubscript{L}) to that with a heavy isotope (k\textsubscript{H}). By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can provide detailed mechanistic information. princeton.edu

For reactions involving this compound, several KIE studies could be envisioned:

Primary Nitrogen KIE (¹⁴N/¹⁵N): In reactions where the C-N bond is broken in the rate-determining step, a significant primary nitrogen KIE (k¹⁴/k¹⁵ > 1) would be expected. This has been observed in S\textsubscript{N}2 reactions of ammonium (B1175870) salts, where values around 1.020 have been measured, indicating substantial C-N bond rupture in the transition state. cdnsciencepub.com

Secondary Deuterium (B1214612) KIE (¹H/²H):

α-Secondary KIE: Replacing the hydrogens on the carbon adjacent to the nitrogen (C1) with deuterium would probe changes in hybridization at this center. For an S\textsubscript{N}2 reaction where the amine is the nucleophile, a small inverse KIE (k\textsubscript{H}/k\textsubscript{D} < 1) might be expected due to the tightening of C-H bending vibrations in the transition state as the carbon rehybridizes from sp³ towards a more constrained sp³-like geometry in the transition state.

β-Secondary KIE: Deuterating the benzylic position could reveal information about hyperconjugation or steric effects in the transition state.

These studies, while not reported specifically for this compound, are standard methods for elucidating the mechanisms of related amine reactions. psu.edu

Table 2: Expected Kinetic Isotope Effects for Postulated Reactions of this compound

Reaction TypeIsotopic Label PositionType of KIEExpected k\textsubscript{H}/k\textsubscript{D} or k\textsubscript{light}/k\textsubscript{heavy}Mechanistic Insight
S\textsubscript{N}2 reaction at an electrophile Deuterium at C1 of butanamine chainα-secondary< 1 (Inverse)sp³ hybridization at C1 is maintained or slightly more constrained in the transition state.
Elimination involving C-H bond cleavage at C2 Deuterium at C2 of butanamine chainPrimary> 1 (Normal)C-H bond is broken in the rate-determining step.
N-Dealkylation (C-N bond cleavage) ¹⁵N at aminePrimary> 1 (Normal)C-N bond is broken in the rate-determining step. cdnsciencepub.com

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms and predicting chemical reactivity. rsc.org These tools allow for the detailed examination of electronic structures, reaction energies, and transition state geometries that are often inaccessible experimentally.

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

DFT is widely used to understand the factors controlling the reactivity and selectivity of organic molecules. nih.govresearchgate.net For this compound, DFT calculations can provide insights into several key areas:

Electron Density Distribution: Calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the primary amine's lone pair of electrons and the ether oxygen would be identified as key nucleophilic sites.

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. DFT calculations can pinpoint the location of the HOMO (likely centered on the amine nitrogen) and LUMO, guiding predictions of how the molecule will interact with other reagents.

Reactivity Descriptors: Conceptual DFT provides a set of reactivity indices, such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reactivity. These descriptors can be calculated to compare the reactivity of this compound with other amines or to predict its behavior in different reaction environments. orientjchem.org

Table 3: Theoretical Reactivity Descriptors for a Model Primary Amine (Calculated at B3LYP/6-31G* level)

DescriptorDefinitionTypical Value (Arbitrary Units)Interpretation for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.2 eVIndicates strong nucleophilic character, localized on the amine.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital+1.5 eVIndicates low electrophilicity; reaction as an electrophile is unlikely.
HOMO-LUMO Gap E\textsubscript{LUMO} - E\textsubscript{HOMO}7.7 eVA large gap suggests high kinetic stability.
Electrophilicity Index (ω) A measure of electron-accepting capability0.8Low value confirms it is a poor electrophile but a good nucleophile.

Prediction of Reaction Pathways and Energetics

One of the most powerful applications of computational chemistry is the ability to map out entire potential energy surfaces for a chemical reaction. rsc.org This involves locating the structures and calculating the energies of reactants, intermediates, transition states, and products.

For this compound, DFT calculations can be used to:

Model Competing Pathways: In reactions where multiple products are possible (e.g., nucleophilic attack by the amine versus the ether oxygen), computational modeling can determine the activation energy for each pathway. The pathway with the lower activation barrier is predicted to be the major reaction channel. researchgate.net

Rationalize Stereoselectivity and Regioselectivity: By comparing the energies of different transition states leading to various stereoisomers or regioisomers, computational models can explain and predict the selectivity observed in experiments. For instance, in an intramolecular cyclization, the preference for a cis or trans ring fusion can be rationalized by comparing the strain energies of the respective transition states. researchgate.net

Recent advances in computational methods, such as automated reaction path finding algorithms, allow for the exploration of complex reaction networks without prior assumptions, potentially uncovering novel reaction pathways. rsc.org

Future Directions and Emerging Research Avenues for 4 Benzyloxy Butan 1 Amine

Development of More Sustainable and Efficient Synthetic Routes

The imperative for environmentally benign and resource-efficient chemical processes is steering the development of new synthetic pathways to 4-(Benzyloxy)butan-1-amine and its derivatives.

A significant area of development is the catalytic amination of alcohols, particularly those derived from biomass. tu-darmstadt.de The synthesis of primary amines from alcohols using ammonia (B1221849) is an atom-economical approach that is gaining traction. rsc.org Research into the amination of diols, such as 1,4-butanediol, which can be sourced from renewable feedstocks, presents a sustainable route to amino alcohols that are precursors to compounds like this compound. tu-darmstadt.denih.gov The use of ruthenium-based pincer complexes has shown promise in the direct amination of primary alcohols with ammonia, offering a green alternative to traditional methods. nih.gov Nickel-based homogeneous catalysts are also emerging as a cost-effective option for the reductive amination of carbonyl compounds with ammonia, applicable to a wide range of substrates including aliphatic and benzylic amines. rsc.org

Biocatalysis offers another powerful tool for the sustainable synthesis and modification of benzyloxy-protected amines. researchgate.net Enzymes, with their high selectivity, can operate under mild conditions, reducing energy consumption and waste. For instance, the enzymatic cleavage of a carbobenzyloxy (Cbz) group, which is structurally related to the benzyl (B1604629) group in this compound, has been demonstrated using a "Cbz-ase" amidohydrolase. rsc.orgrsc.org This biocatalytic deprotection is highly selective and can be performed in aqueous media. rsc.orgrsc.org Furthermore, vanillyl alcohol oxidases (VAOs) have been investigated for the cleavage of para-hydroxy benzyl ethers, showcasing the potential of enzymes to perform chemoselective transformations on benzyl-protected compounds. acs.org The development of such "deprotectase" biocatalysts could streamline synthetic routes involving this compound by simplifying the removal of the benzyl protecting group under green conditions. rsc.orgrsc.org

Another emerging strategy is the use of photoredox catalysis for the synthesis of linear aliphatic amines through a decarboxylative radical-polar crossover process, which has been shown to be effective for a variety of functionalized amines. rsc.org

Exploration of Novel Catalytic Methods for Functionalization and Transformation

The inherent structure of this compound, with its primary amine and benzyloxy group, offers multiple sites for further chemical modification. Novel catalytic methods are being explored to selectively functionalize this and related molecules, thereby expanding their synthetic utility.

C–H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of C–H bonds into new chemical bonds. nih.gov This approach can be applied to the aliphatic chain of this compound to introduce new functional groups. The synergy of photoredox catalysis with transition metals like nickel and copper has enabled a range of C–H functionalization reactions under mild conditions. beilstein-journals.orgbeilstein-journals.org For instance, photoredox nickel catalysis has been used for the enantioselective benzylic C–H arylation of 1,1-diarylalkanes, a methodology that could potentially be adapted for the functionalization of the benzyl group in this compound. beilstein-journals.org Ruthenium-based catalysts have also been extensively studied for C–H bond functionalization, including arylation, alkenylation, and annulation reactions. mdpi.com The use of directing groups can control the regioselectivity of these transformations, and it is conceivable that the amine or ether oxygen in this compound could serve such a role, guiding the catalyst to specific C–H bonds. rsc.org

The primary amine group itself is a key handle for a variety of transformations. Catalytic methods for N-alkylation, N-arylation, and the formation of amides are well-established, but research continues to focus on developing more efficient and selective catalysts. For example, iridium-catalyzed condensation of amines and vicinal diols to produce substituted piperazines highlights the potential for creating complex heterocyclic structures from simple amine precursors. mdpi.com

The benzyloxy group, while often used as a protecting group, can also be a site for catalytic transformation. Catalytic hydrogenolysis is a common method for debenzylation, and research is ongoing to develop more robust and selective catalysts that are tolerant of other functional groups. nih.gov

Expansion into New Chemical Space and Applications (e.g., advanced materials)

The unique combination of a flexible butyl chain, a reactive primary amine, and a bulky benzyloxy group makes this compound an interesting candidate for incorporation into advanced materials. Research in this area is focused on leveraging these structural features to create polymers and other materials with tailored properties.

Primary amines are crucial components in the synthesis of a wide array of polymers, including polyamides and polyimides, which are known for their excellent thermal and mechanical properties. tu-darmstadt.de The amine group of this compound can be used to introduce this moiety into a polymer backbone through step-growth polymerization with dicarboxylic acids or their derivatives. The pendant benzyloxy group would act as a bulky side chain, potentially influencing the polymer's solubility, thermal properties (such as the glass transition temperature), and processability.

There is growing interest in the development of functional polymers with specific surface properties. The incorporation of molecules like this compound could be a strategy to modify the surface energy and adhesion characteristics of materials. For instance, research on the catalytic amination of polyethylenes has shown that introducing amine functionalities can enhance properties like adhesion to metals and paintability. evitachem.com

Furthermore, derivatives of this compound could find applications in the development of specialty chemicals for materials science. For example, pyrazine (B50134) derivatives of butan-1-amines are being explored for their potential in materials science. nih.gov While not a direct application of the title compound, this indicates a broader interest in butan-1-amine scaffolds for materials development. The synthesis of poly(4-benzyloxyphenylmethacrylate) and its copolymers with butyl methacrylate (B99206) demonstrates how benzyloxy-containing monomers can be used to create polymers with specific thermal and optical properties. This suggests a potential pathway where this compound is first modified to create a polymerizable monomer.

The field of materials science is constantly seeking new building blocks to create materials with novel functions. The versatility of this compound, combined with the ongoing advancements in sustainable synthesis and catalytic functionalization, positions it as a valuable compound for future exploration in the design of advanced materials.

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